

# Comparative study of the biological activity of 1-Phenylcyclopentanecarbonitrile analogs

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## Compound of Interest

Compound Name: *1-Phenylcyclopentanecarbonitrile*

Cat. No.: *B1345207*

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A Comparative Guide to the Biological Activity of **1-Phenylcyclopentanecarbonitrile** Analogs for Researchers, Scientists, and Drug Development Professionals.

This guide offers a comparative analysis of the biological activities of **1-Phenylcyclopentanecarbonitrile** and its analogs, leveraging data from structurally related compounds to elucidate their pharmacological profiles. Due to a lack of comprehensive comparative studies on a homologous series of **1-Phenylcyclopentanecarbonitrile** analogs in publicly available literature, this guide synthesizes information from closely related structures, primarily phencyclidine (PCP) and 1-phenylcyclohexylamine analogs, to infer the probable biological targets and activities. The primary molecular targets for this class of compounds are the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT).

## Comparative Pharmacological Data

While specific quantitative data for a wide range of **1-Phenylcyclopentanecarbonitrile** analogs is scarce, the following table summarizes the binding affinities ( $K_i$ ) and inhibitory concentrations ( $IC_{50}$ ) of the parent compound and structurally similar molecules at their primary neurological targets. This data provides a baseline for understanding the potential potency and selectivity of novel analogs.

Compound/Analog Class	Primary Target	Quantitative Data ( $K_i$ or $IC_{50}$ )
1- e Phenylcyclopentanecarbonitrile	Not extensively reported	Data not readily available
Phencyclidine (PCP)	NMDA Receptor (PCP site)	$K_i = 59$ nM[1]
Dopamine Transporter (DAT)	$K_i > 10,000$ nM[1]	
Sigma <sub>2</sub> Receptor	$K_i = 136$ nM[1]	
1-Phenylcyclohexylamine (PCA)	NMDA Receptor (PCP site)	$K_i = 130$ nM
N-ethyl-1- phenylcyclohexylamine (PCE)	NMDA Receptor (PCP site)	Comparable potency to PCP[2]
1-(1-(2- thienyl)cyclohexyl)piperidine (TCP)	NMDA Receptor (PCP site)	Potent NMDA receptor antagonist[3]
Ketamine	NMDA Receptor (PCP site)	$K_i$ values in the low micromolar range

## Primary Molecular Targets and Signaling Pathways

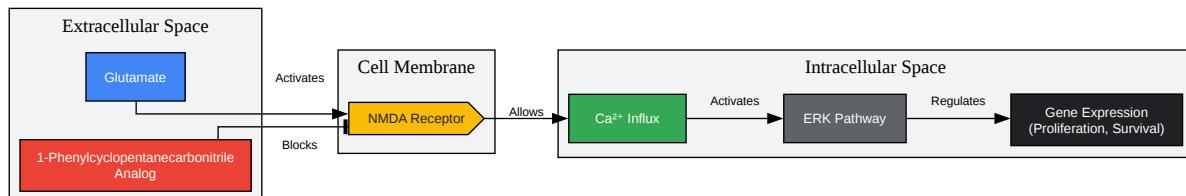
### N-Methyl-D-Aspartate (NMDA) Receptor

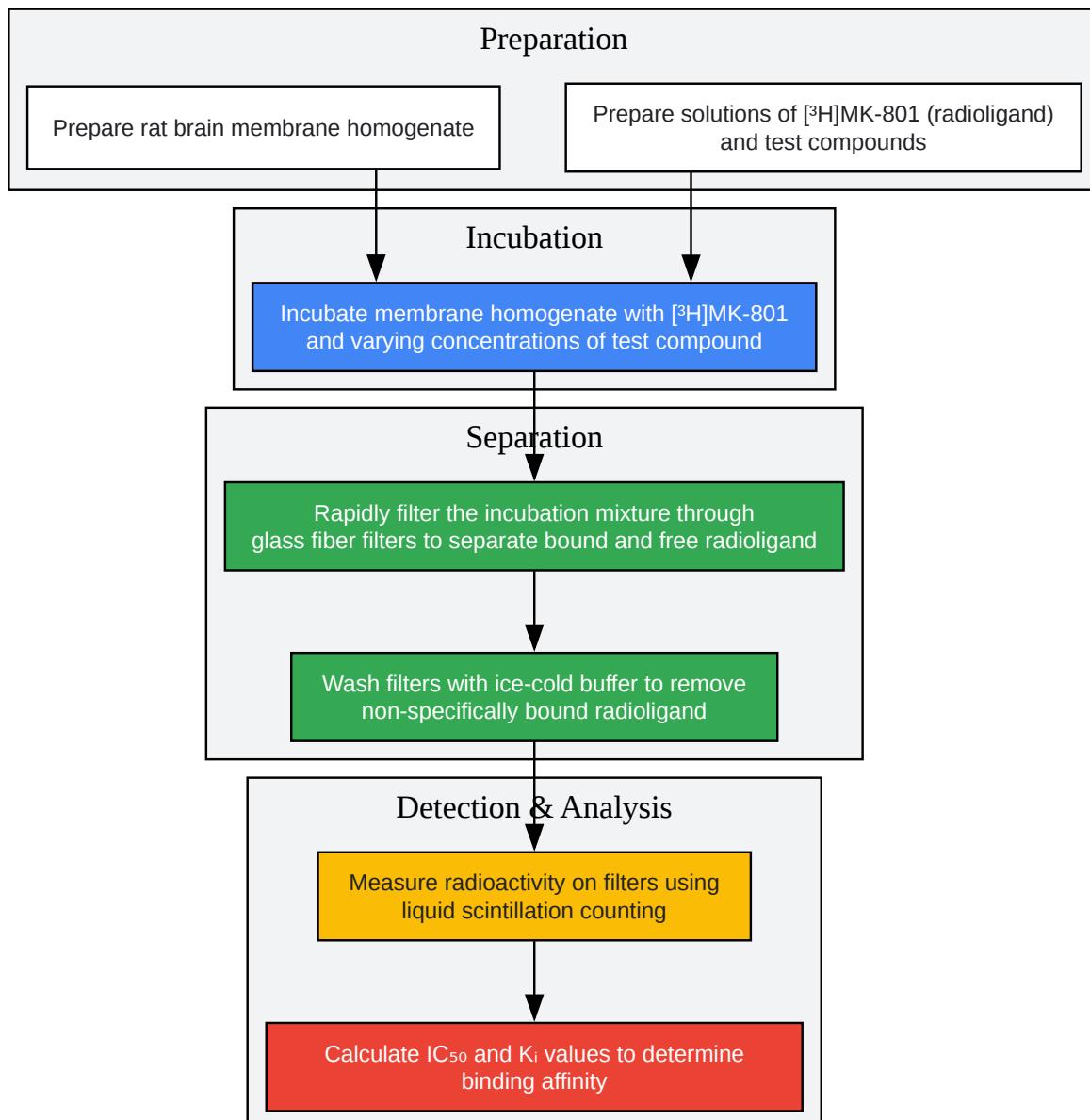
**1-Phenylcyclopentanecarbonitrile** analogs are expected to act as non-competitive antagonists at the NMDA receptor, binding to a specific site within the ion channel known as the PCP binding site.[1][3] This binding blocks the influx of  $Ca^{2+}$  ions, thereby inhibiting glutamatergic neurotransmission.[4]

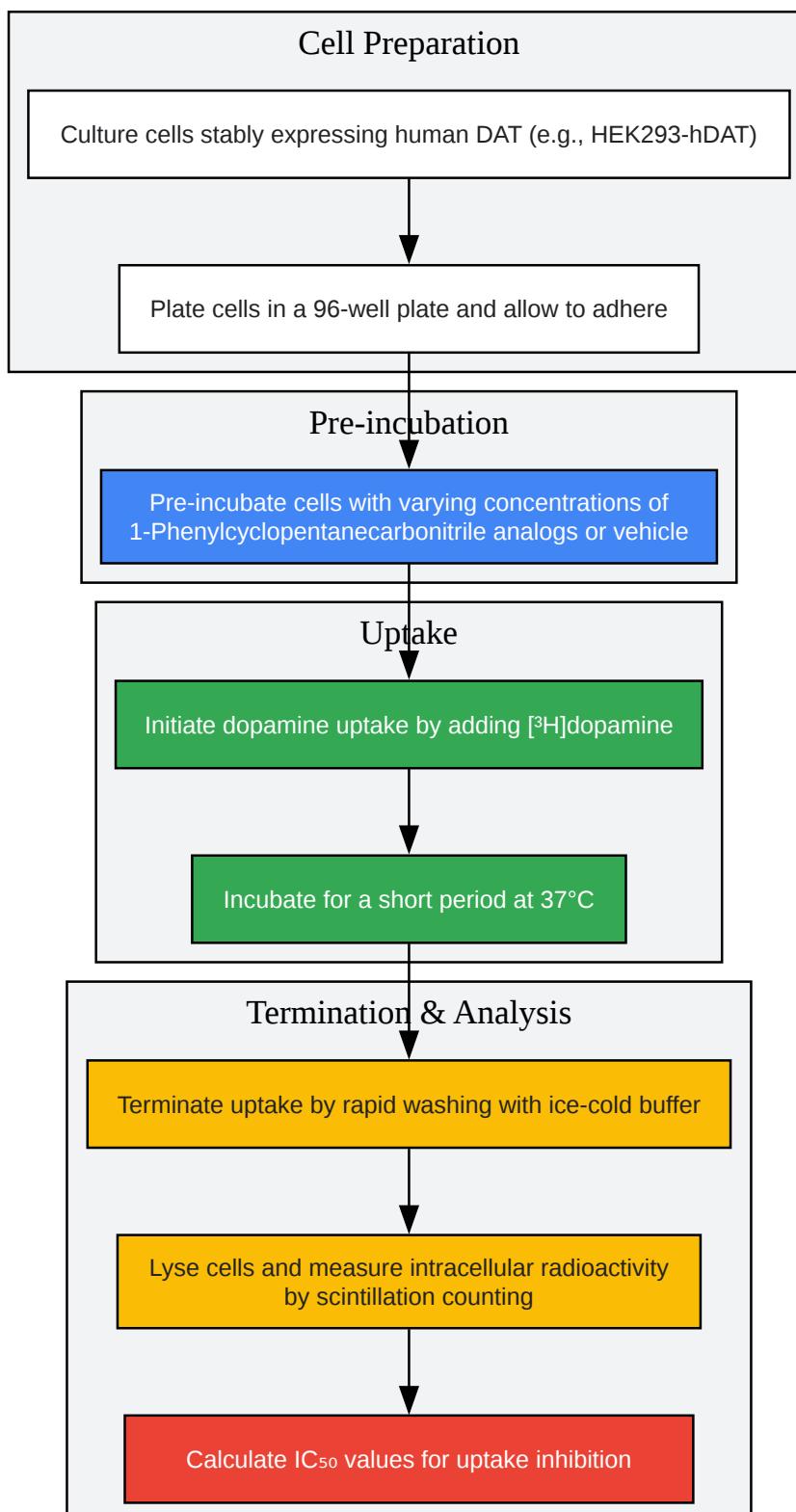
#### Signaling Pathway of NMDA Receptor Antagonism

NMDA receptor antagonists, by blocking the ion channel, can modulate downstream signaling cascades. One significant pathway affected is the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[4] Inhibition of NMDA receptor

function can lead to a decrease in ERK1/2 phosphorylation and subsequent downstream effects on gene expression.[4]





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